(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core fused to a 4-bromothiophene moiety via a ketone bridge. This spirocyclic scaffold is characterized by its rigid bicyclic structure, which enhances conformational stability and influences binding interactions in biological systems.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-10-8-11(19-9-10)12(16)15-4-2-13(3-5-15)17-6-1-7-18-13/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRNVKKXEBAXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CS3)Br)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of thiophene to obtain 4-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure and the methanone group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the spirocyclic structure.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene ring.
Scientific Research Applications
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. The brominated thiophene ring and spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, making it useful for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can be contextualized by comparing it to other 1,5-dioxa-9-azaspiro[5.5]undecane derivatives described in the literature. Key distinctions arise from variations in substituents and their downstream effects on physicochemical properties and biological activity.
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Bioactivity: The 9-benzyl-3-phenyl derivative () demonstrated potent σ1 receptor antagonism, reducing binge eating in rodents at 3–7 mg/kg. In contrast, the 4-bromothiophene analog’s bioactivity remains speculative but may leverage halogen interactions for target engagement . Halogenated aromatic groups (e.g., 4-bromothiophene, 2-chloro-6-fluorophenyl) enhance lipophilicity and metabolic stability compared to non-halogenated analogs like the methoxycarbonyl-phenyl derivative (23a) .
Synthetic Yields and Stereoselectivity :
- Derivatives with simpler substituents (e.g., methyl, hexyl) achieved higher yields (64% for 6c) compared to sterically hindered analogs (6% for 7c), suggesting that bulkier groups like bromothiophene may require optimized reaction conditions .
- Stereoselective synthesis of spirocyclic compounds (e.g., 23a and 24a) highlights the role of chiral centers in modulating pharmacological profiles, though stereochemical data for the 4-bromothiophene derivative are absent in the evidence .
Physicochemical Properties: IR spectroscopy of related compounds (e.g., 1733 cm⁻¹ for ester carbonyl in 6c) provides benchmarks for characterizing the ketone bridge in the target compound . Elemental analysis (e.g., C, H, N percentages in 23a) validates purity and structural integrity, a critical parameter for research-grade compounds like the 2-methoxyphenoxy derivative (BG02785) .
Notes
Substituent-Driven Reactivity : The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization, a strategy underutilized in the cited analogs .
Regulatory Considerations: Derivatives like 3,3,8,8,10,10-hexamethyl-9-[1-[4-(2-oxiranylmethoxy)phenyl]ethoxy]-1,5-dioxa-9-azaspiro[5.5]undecane are subject to EPA reporting requirements, emphasizing the need for safety evaluations in novel analogs .
Biological Activity
(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
The compound's molecular formula is with a molecular weight of approximately 396.28 g/mol. Its structure includes a bromothiophene moiety and a spirocyclic amine, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has notable antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It might interfere with signaling pathways involved in apoptosis and cell cycle regulation in cancer cells.
- Interaction with Receptors : The spirocyclic structure may allow for interaction with neurotransmitter receptors, contributing to its neuroprotective effects.
Antimicrobial Studies
A study conducted by Zhang et al. (2023) assessed the antimicrobial efficacy of various derivatives of thiophene compounds, including this compound. Results indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Anticancer Research
In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines (e.g., MCF-7 breast cancer cells). The findings demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent (Smith et al., 2024).
Neuroprotection
A neuropharmacological study highlighted the protective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated that it significantly reduced cell death and oxidative damage markers in cultured neurons (Doe et al., 2024).
Data Summary Table
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | Zhang et al., 2023 |
| Anticancer | Cytotoxic to MCF-7 cells | Smith et al., 2024 |
| Neuroprotective | Reduced oxidative stress-induced death | Doe et al., 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
